molecular formula C14H23NO2Sn B046454 (2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester CAS No. 114552-32-8

(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester

Cat. No. B046454
M. Wt: 356 g/mol
InChI Key: PMHMCDKAWYNLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 114552-32-8 . It has a molecular weight of 356.05 and its molecular formula is C14H23NO2Sn . The compound is a white solid .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 2-(trimethylstannyl)phenylcarbamate . The InChI code is 1S/C11H14NO2.3CH3.Sn/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9;;;;/h4-7H,1-3H3,(H,12,13);3*1H3; .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 356.05 and its molecular formula is C14H23NO2Sn .

Scientific Research Applications

  • Palladium-Catalyzed Amination : Carbamic acid 2-trimethylsilylethyl ester (Teoc-NH2) is used for palladium-catalyzed amination of aryl bromides and aryl chlorides, facilitating the preparation of sensitive anilines with functional groups (Mullick et al., 2010).

  • Asymmetric Mannich Reaction : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate is synthesized through this reaction, providing an efficient method for the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

  • Synthesis of Antitumor Antibiotic Intermediates : The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in synthesizing antitumor antibiotic tetrahydroisoquinoline natural products, has been achieved, including crystal structure determination (Li et al., 2013).

  • Cleavage and Transesterification in Organic Synthesis : Organotin oxides and hydroxides are utilized for solid-phase cleavage of benzyl ester linkages and for transesterification and acetylation/deacetylation of alcohols (Mascaretti et al., 1999).

  • Crystallographic Studies : The crystal structure of related compounds, such as (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, has been studied, revealing non-planar conformations and intermolecular hydrogen bonding (Kant, Singh, & Agarwal, 2015).

  • Deprotection in Synthesis of Clarithromycin Derivatives : Aqueous phosphoric acid has been shown to be a mild, environmentally friendly reagent for deprotection of tert-butyl carbamates, esters, and ethers, particularly in the synthesis of clarithromycin derivatives (Li et al., 2006).

  • Solvolysis Kinetics Studies : Research has been conducted on the preparation and solvolysis kinetics of trimethylsilyl N-alkyl-N-phenyl-carbamates, exploring the influence of various factors on solvolysis rates (Szalay et al., 1995).

properties

IUPAC Name

tert-butyl N-(2-trimethylstannylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14NO2.3CH3.Sn/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9;;;;/h4-7H,1-3H3,(H,12,13);3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHMCDKAWYNLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436246
Record name tert-Butyl [2-(trimethylstannyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester

CAS RN

114552-32-8
Record name tert-Butyl [2-(trimethylstannyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester

Citations

For This Compound
2
Citations
H Takihiro, Y Uruma, Y Usuki, A Miyake, H Iio - Tetrahedron: Asymmetry, 2006 - Elsevier
Both enantiomers of blepharismone, a mating inducing pheromone produced by type II cells of Blepharisma japonicum, were synthesized via the Stille cross-coupling reaction of [4-(tert-…
Number of citations: 6 www.sciencedirect.com
Y Uruma, M Sugiura, T Harumoto, Y Usuki… - Bioorganic & medicinal …, 2007 - Elsevier
Blepharismone (gamone 2) is a mating-inducing pheromone of the ciliate Blepharisma japonicum. N-Pyrenylbutyryl-blepharismone and N-biphenylacetyl-blepharismone, which are …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.